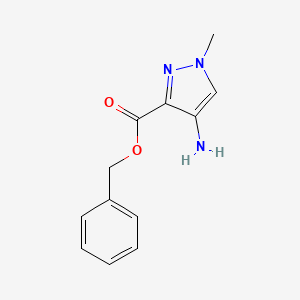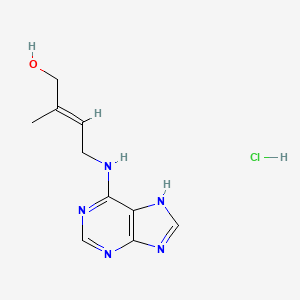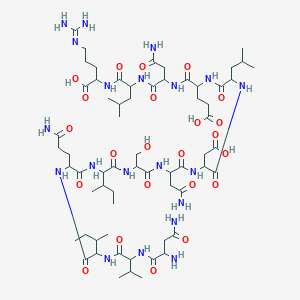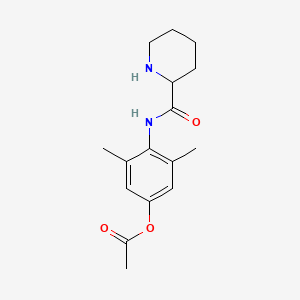![molecular formula C9H16N2OS B12106939 (3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)
(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Metoxipropil)[1-(1,3-tiazol-2-il)etil]amina es un compuesto orgánico que presenta un anillo de tiazol, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3-Metoxipropil)[1-(1,3-tiazol-2-il)etil]amina típicamente involucra los siguientes pasos:
Formación del Anillo de Tiazol: El anillo de tiazol se puede sintetizar mediante la síntesis de tiazol de Hantzsch, que implica la condensación de α-halocetonas con tioamidas.
Unión del Grupo (3-Metoxipropil): Este paso involucra la alquilación del anillo de tiazol con haluro de 3-metoxipropilo en condiciones básicas.
Introducción del Grupo Amina:
Métodos de Producción Industrial
La producción industrial de (3-Metoxipropil)[1-(1,3-tiazol-2-il)etil]amina probablemente seguiría rutas sintéticas similares, pero a una escala mayor, utilizando reactores de flujo continuo para asegurar una calidad y un rendimiento consistentes. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazol, lo que lleva a la formación de sulfóxidos o sulfófonos.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de tiazol o al grupo amina, convirtiendo potencialmente el tiazol en un dihidrotiazol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los átomos de carbono adyacentes al nitrógeno y al azufre en el anillo de tiazol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan típicamente agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas para lograr la sustitución.
Productos Principales
Oxidación: Sulfóxidos y sulfófonos.
Reducción: Dihidrotiazoles.
Sustitución: Diversos derivados de tiazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, (3-Metoxipropil)[1-(1,3-tiazol-2-il)etil]amina se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su anillo de tiazol es un andamiaje versátil para crear compuestos con posibles propiedades catalíticas.
Biología
Biológicamente, los derivados de tiazol son conocidos por sus actividades antimicrobianas, antifúngicas y antivirales . Este compuesto podría explorarse para propiedades similares, lo que podría conducir a nuevos agentes terapéuticos.
Medicina
En química medicinal, los compuestos que contienen tiazol se han investigado por sus propiedades antiinflamatorias, analgésicas y anticancerígenas . (3-Metoxipropil)[1-(1,3-tiazol-2-il)etil]amina podría ser un candidato para el desarrollo de fármacos dirigidos a estas áreas.
Industria
Industrialmente, este compuesto podría utilizarse en la síntesis de colorantes, biocidas y otros productos químicos especiales. Su estructura única permite el desarrollo de materiales con propiedades específicas, como una mayor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo de acción de (3-Metoxipropil)[1-(1,3-tiazol-2-il)etil]amina dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores, modulando su actividad. El anillo de tiazol puede participar en enlaces de hidrógeno e interacciones π-π, que son cruciales para la unión a objetivos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Tiazol: El compuesto padre de la familia de los tiazoles, conocido por su aromaticidad y actividad biológica.
1-(1,3-Tiazol-2-il)etanamina: Un análogo más simple sin el grupo (3-metoxipropil).
2-Aminotiazol: Otro derivado de tiazol con significativa actividad biológica.
Singularidad
(3-Metoxipropil)[1-(1,3-tiazol-2-il)etil]amina es única debido a la presencia del grupo (3-metoxipropil), que puede mejorar su solubilidad y potencialmente su actividad biológica. Esta modificación también puede influir en la reactividad del compuesto y su interacción con otras moléculas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C9H16N2OS |
|---|---|
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
3-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C9H16N2OS/c1-8(9-11-5-7-13-9)10-4-3-6-12-2/h5,7-8,10H,3-4,6H2,1-2H3 |
Clave InChI |
RXJAXFGLOWPTNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CS1)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)





![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)





![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)

